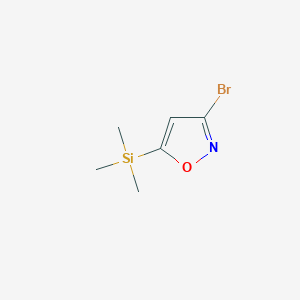
3-bromo-5-(trimethylsilyl)-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(trimethylsilyl)-1,2-oxazole, also known as BTSO, is an important organic compound that has been widely studied in recent years due to its potential applications in synthesis and scientific research. BTSO is an oxazole derivative that contains a bromo and trimethylsilyl group. It is a colorless, volatile liquid with a boiling point of 64-65 °C and a melting point of -4 °C. BTSO has been used as a reagent in organic synthesis and a substrate in various scientific research applications.
Applications De Recherche Scientifique
Oxazole Derivatives and Therapeutic Potentials
Oxazoles, including compounds like 3-bromo-5-(trimethylsilyl)-1,2-oxazole, play a pivotal role in medicinal chemistry due to their presence in a variety of pharmacologically active agents. These agents exhibit a wide spectrum of pharmacological profiles, including anticancer, antimicrobial, antihyperglycemic, and anti-inflammatory activities. The oxazole scaffold, owing to its structural flexibility, allows for the development of therapeutic agents targeting specific molecular mechanisms involved in disease processes. This has led to the synthesis of a range of oxazole-containing molecules, some of which have advanced to preclinical and clinical evaluations (Kaur et al., 2018).
Synthesis and Biological Applications of Triazole Derivatives
Triazole derivatives, related to the oxazole family, are another class of heterocyclic compounds that have garnered attention for their diverse biological activities. These activities include antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. The synthesis and application of triazole derivatives, as well as their biological features, have been extensively reviewed, showcasing their potential as a direction for future scientific research and development of new therapeutic agents (Ohloblina, 2022).
Applications in Material Science
Apart from their therapeutic potential, oxazole derivatives find applications in material science. For instance, polymers based on 1-trimethylsilyl-1-propyne, closely related to the compound , have been explored for liquid-liquid separation, highlighting the versatility of oxazole and related scaffolds in developing advanced materials for industrial applications. These materials, due to their chemical resistance and separation efficiency, hold promise for bioethanol and biobutanol recovery from fermentation broths, showcasing an intersection between chemical synthesis and environmental sustainability (Volkov et al., 2009).
Eco-Friendly Synthesis and Catalysis
The development of eco-friendly synthesis methods for triazole and oxazole derivatives represents an important advancement in green chemistry. Studies highlight the use of sustainable catalysts and reaction conditions that minimize environmental impact while enhancing the efficiency of the synthesis of these biologically active compounds. This approach aligns with the broader goals of sustainable development and environmental protection in the field of chemical synthesis (de Souza et al., 2019).
Mécanisme D'action
Target of Action
3-Bromo-5-trimethylsilanyl-isoxazole, also known as 3-bromo-5-(trimethylsilyl)-1,2-oxazole, is a compound that belongs to the isoxazole class . The primary targets of isoxazole compounds are usually biological targets based on their chemical diversity . .
Mode of Action
Isoxazole compounds typically interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target .
Biochemical Pathways
Isoxazole compounds are known to have significant biological interests . For instance, some 3,5-diaryl isoxazole scaffolds have been demonstrated as effective anticancer mediators .
Result of Action
Some isoxazole derivatives have been studied for their effects on leukemia hl-60 cells culture .
Propriétés
IUPAC Name |
(3-bromo-1,2-oxazol-5-yl)-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNOSi/c1-10(2,3)6-4-5(7)8-9-6/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMJJMZLBUOKNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=NO1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

